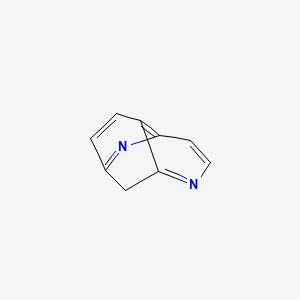
2,5-Methano-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Methano-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic systems containing two pyridine rings fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-1,6-naphthyridine typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5–7 minutes, resulting in high yields of 1,2-dihydro[1,6]-naphthyridine derivatives . Another approach involves the sequential reaction of pre-prepared intermediates in the presence of specific reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial methods would likely focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,5-Methano-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学的研究の応用
2,5-Methano-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential anticancer, anti-HIV, and antimicrobial activities.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and disease mechanisms.
Materials Science: Its unique structure and reactivity make it useful in developing new materials with specific properties, such as luminescence or conductivity.
作用機序
The mechanism of action of 2,5-Methano-1,6-naphthyridine involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship .
類似化合物との比較
Similar Compounds
Similar compounds to 2,5-Methano-1,6-naphthyridine include other naphthyridine derivatives, such as 1,5-naphthyridine and 1,8-naphthyridine . These compounds share the core naphthyridine structure but differ in the arrangement of nitrogen atoms and additional functional groups.
Uniqueness
This compound is unique due to its specific structural features, such as the methano bridge, which can influence its reactivity and biological activity.
特性
CAS番号 |
251363-43-6 |
|---|---|
分子式 |
C9H6N2 |
分子量 |
142.16 g/mol |
IUPAC名 |
2,6-diazatricyclo[5.3.1.03,8]undeca-1,3(8),4,6,9-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-7-8-3-4-10-9(7)5-6(1)11-8/h1-4H,5H2 |
InChIキー |
DUSHRNPNPXFPAJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=C(C1=NC=C3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14246198.png)
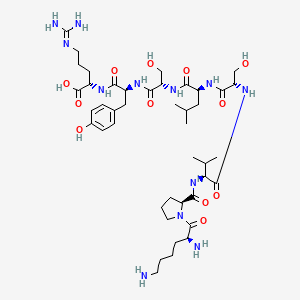

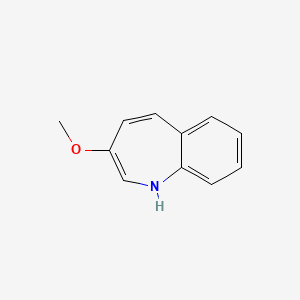
![1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole-3,6-diamine](/img/structure/B14246225.png)
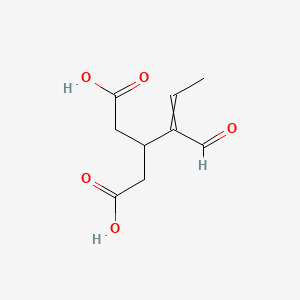
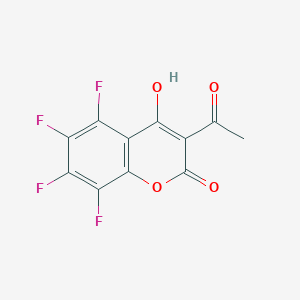

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)


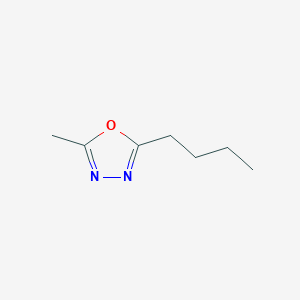
![2,4-Di-tert-butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246278.png)
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
